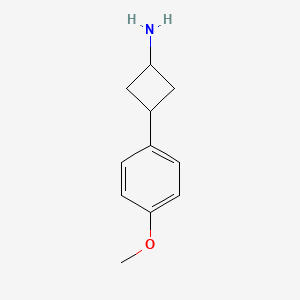

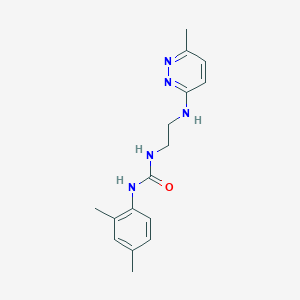

cis-3-(4-Methoxyphenyl)cyclobutanamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Cis-3-(4-Methoxyphenyl)cyclobutanamine, also known as AG-1478, is a small molecule inhibitor that has been widely used in scientific research. It is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase and has been shown to have potential therapeutic applications in cancer treatment.

科学的研究の応用

Stereochemistry in Photocycloaddition

Stereochemical studies of photocycloaddition reactions involving compounds related to cis-3-(4-Methoxyphenyl)cyclobutanamine have shown stereospecificity favoring certain cycloadducts. These studies help in understanding the mechanistic pathways and steric effects in cycloaddition reactions, which are fundamental in synthetic organic chemistry and material science. The observed stereoselectivity and the effect of deuterium substitution in these reactions provide insights into the kinetics and mechanism of photocycloaddition processes, making these compounds valuable in studying photochemical transformations (Vassilikogiannakis et al., 2000).

Isomerization and Dimerization

The exposure of related methoxyphenyl compounds to specific conditions results in isomerization and dimerization reactions, yielding various structural analogues. Such reactions are crucial for creating new chemical entities with potential applications in material science, pharmaceuticals, and organic synthesis. The transformation of trans-anethole under specific conditions exemplifies the reactivity of methoxyphenyl compounds, contributing to the development of novel synthetic pathways and compounds (H. T. Castro et al., 2010).

Anticancer Potential

Platinum and palladium complexes featuring ligands derived from methoxyphenyl compounds have been evaluated for their anticancer properties. These studies are pivotal in the search for new therapeutic agents, demonstrating the potential of cis-3-(4-Methoxyphenyl)cyclobutanamine related compounds in developing novel anticancer drugs. The mechanism of action, including alkylating activity and apoptosis induction, alongside their cytotoxic effects on leukemia cell lines, highlight the importance of these compounds in medicinal chemistry (E. Budzisz et al., 2004).

Synthesis and Stereochemistry

Research on the synthesis, resolution, and determination of the absolute stereochemistry of cyclobutane derivatives illustrates the significance of cis-3-(4-Methoxyphenyl)cyclobutanamine in stereochemical studies. These findings are crucial for the development of enantioselective synthetic strategies and for understanding the stereochemical requirements in biological activities, thereby aiding in the design of stereospecific drugs and chemicals (Baldwin & Burrell, 2000).

特性

IUPAC Name |

3-(4-methoxyphenyl)cyclobutan-1-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-13-11-4-2-8(3-5-11)9-6-10(12)7-9/h2-5,9-10H,6-7,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMOHUPTWZGRJBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CC(C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(3-methoxypropyl)oxamide](/img/structure/B2981705.png)

![3-[(3,4-Difluorophenyl)sulfonyl]-6-fluoro-4-[4-(methoxymethyl)piperidin-1-yl]quinoline](/img/structure/B2981707.png)

![5-Tert-butyl-7-chloro-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2981713.png)

![2-Bromo-5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one](/img/structure/B2981714.png)

![N-[3-[2-(3-Methylphenyl)-3-oxopiperazin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2981715.png)

![2-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2981717.png)

![3-methyl-N-[3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B2981718.png)

![2-[2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2981721.png)